
2,2-Dimethylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylcyclopentan-1-ol is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 2,2-Dimethylcyclopentan-1-ol can be achieved under certain conditions. For instance, one method involves the use of sodium tetrahydroborate in ethanol at 20 degrees Celsius for 3 hours .Molecular Structure Analysis
The InChI code for 2,2-Dimethylcyclopentan-1-ol is 1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 . This compound contains a total of 22 bonds, including 8 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Aplicaciones Científicas De Investigación
Molecular Structure and Pseudorotational Motion
- Research Insight: The molecular structure and pseudorotational motion of trans-1,2-dimethylcyclopentane, a related compound to 2,2-Dimethylcyclopentan-1-ol, have been examined. Studies reveal pseudorotation with a flat minimum at the diequatorial form, significant for understanding molecular behavior at different temperatures (Shen, Kingsley, & Hilderbrandt, 1991).
Thermodynamics of Related Cyclopentanes
- Research Insight: Investigations into the thermodynamics of various cyclopentanes, including dimethyl variants, offer insights into their physical properties like heat of fusion and entropies. Such data are crucial for understanding the behavior of these compounds under different thermal conditions (Gross, Oliver, & Huffman, 1953).
Dehydrogenation and C–C Bond Cleavage
- Research Insight: 1,1-Dimethylcyclopentane, closely related to 2,2-Dimethylcyclopentan-1-ol, has been studied for its ability to undergo dehydrogenation and subsequent C–C bond cleavage, highlighting potential applications in organic synthesis and molecular rearrangements (Crabtree & Dion, 1984).
Synthesis and Pharmacological Characterization
- Research Insight: Compounds like sila-venlafaxine, derived from 1-silacyclopentan-1-ol, demonstrate the potential of cyclopentanols in synthesizing pharmaceutical substances, illustrating their role in developing novel drugs with unique pharmacological profiles (Daiss et al., 2006).
High-Temperature Dissociation Studies
- Research Insight: The pyrolysis mechanism of neopentanol, structurally similar to 2,2-Dimethylcyclopentan-1-ol, has been explored at high temperatures, contributing to the understanding of bond scission and radical formation in cyclopentanols (Banyon & Tranter, 2023).
Catalytic Ring Expansion
- Research Insight: Studies on the catalytic ring expansion of cyclopentanols, including those with dimethyl substitutions, underscore their potential in synthetic organic chemistry, particularly in creating cyclic structures of interest (Martínez et al., 2005).
Synthesis of Novel Terpenes and Pharmaceuticals
- Research Insight: The synthesis of compounds like "neoprofen," using neopentylenes which share structural similarities with 2,2-Dimethylcyclopentan-1-ol, indicates the role of cyclopentanols in creating new pharmaceutical substances with distinct properties (Ramsubhag et al., 2016).
Safety and Hazards
The safety information for 2,2-Dimethylcyclopentan-1-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2,2-dimethylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBHIQGEGSCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopentan-1-ol | |
CAS RN |
37617-33-7 |
Source


|
| Record name | 2,2-dimethylcyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


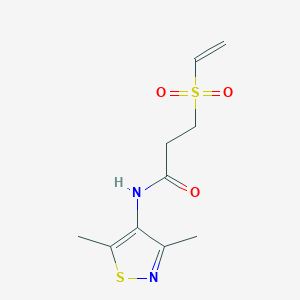
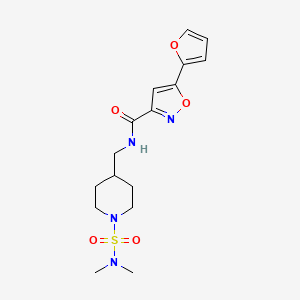
![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)
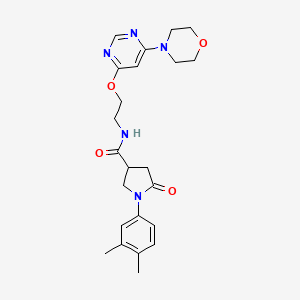

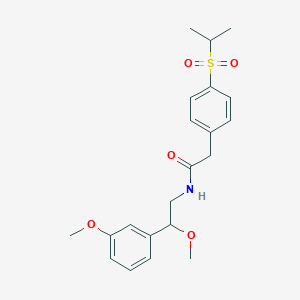
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
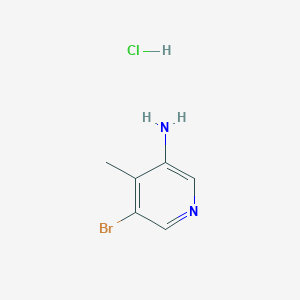
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2459110.png)
![2,3-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2459112.png)
